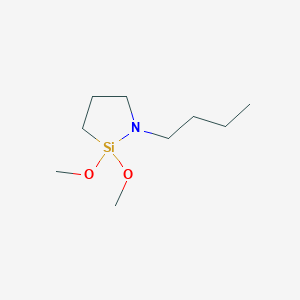

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

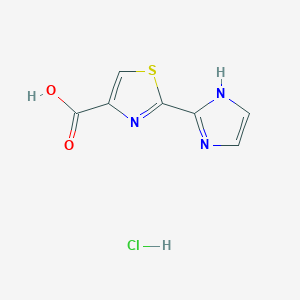

The compound “1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one” is a novel cathinone derivative . It was identified in a suspicious white powder labeled “idanyl-biphenyl-amninone,” which was seized by customs officials . It has not been registered in the CAS or IUPAC databases .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are not explicitly described in the available literature. It was identified in a white powder , suggesting it is a solid at room temperature.Scientific Research Applications

Synthesis and Pharmaceutical Applications

- Synthesis of Novel Scaffolds for Kinase Research : The synthesis of 2-chloro-5,7-dihydro-6H-pyrrolo[2,3-d]pyrimidin-6-one and its derivatives showcases the exploration of novel scaffolds like diazaoxindoles for kinase research areas, highlighting the potential of these compounds in pharmaceutical uses (Cheung et al., 2001).

Antitumor Activity

- Nortopsentin Analogues Against Peritoneal Mesothelioma : Nortopsentin analogues, specifically 1H-pyrrolo[2,3-b]pyridine derivatives, have demonstrated significant antitumor activity in experimental models of diffuse malignant peritoneal mesothelioma (DMPM), acting as cyclin-dependent kinase 1 inhibitors and showing potential for cancer therapy (Carbone et al., 2013).

Catalytic and Synthetic Processes

- Cascade Phosphinoylation/Cyclization/Isomerization : A method for the synthesis of 2-phosphinoyl-9H-pyrrolo[1,2-a]indoles through a silver-mediated oxidative phosphinoylation of N-propargyl-substituted indoles, offering a straightforward route for constructing complex molecules under mild conditions (Chen et al., 2016).

TDO-2 Inhibition for Cancer Treatment

- 3-(Indol-3-yl)pyridine Derivatives as TDO2 Inhibitors : Novel 3-(indol-3-yl)pyridine derivatives have been identified as TDO2 inhibitors, suggesting their potential in treating and preventing cancer, neurodegenerative disorders, chronic viral infections, depression, and obesity (Abdel-Magid, 2017).

Electropolymerization and Material Science

- Synthesis of Electrochromic Conducting Polymers : A new polycyclic pyrrole derivative, 3,8-diethyl-1,10-dihydro-benzo[e]pyrrolo[3,2-g]indole, has been synthesized and shown to act as a monomer for electropolymerization, forming electrochromic conducting polymers with potential applications in developing multicolor electrochromic materials (Roznyatovskiy et al., 2010).

Mechanism of Action

Target of Action

The primary target of the compound 1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one, also known as 1-(Indolin-5-yl)pyrrolidin-2-one, is Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 is a crucial protein involved in the regulation of inflammation and cell death .

Mode of Action

This compound interacts with RIPK1 by binding to it with a high affinity . It potently inhibits RIPK1 with a binding affinity (K_D) of 0.004 μM and an enzymatic IC50 value of 0.011 μM . This interaction results in the inhibition of RIPK1’s kinase activity, thereby modulating the downstream signaling pathways .

Biochemical Pathways

The inhibition of RIPK1 affects several biochemical pathways, primarily those involved in necroptosis, a form of programmed cell death . By inhibiting RIPK1, the compound can prevent necroptosis, thereby protecting cells from this form of cell death .

Pharmacokinetics

The compound’s potent inhibition of ripk1 suggests that it may have favorable adme (absorption, distribution, metabolism, and excretion) properties that allow it to effectively reach its target and exert its effects .

Result of Action

The primary result of the compound’s action is the protection of cells from necroptosis . It has been shown to efficiently protect cells from necroptosis and attenuate the necrotic cell death of vascular endothelial cells induced by tumor cells both in vitro and in vivo .

Safety and Hazards

properties

IUPAC Name |

1-(2,3-dihydro-1H-indol-5-yl)pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O/c15-12-2-1-7-14(12)10-3-4-11-9(8-10)5-6-13-11/h3-4,8,13H,1-2,5-7H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYGZFZIJJPRGT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC3=C(C=C2)NCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,4-Dimethylphenyl)-6-[(2,5-dimethylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2825377.png)

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(naphthalen-2-yl)methanone](/img/structure/B2825384.png)

![2-Chloro-6-[(4-chlorophenyl)sulfanyl]benzonitrile](/img/structure/B2825385.png)

![2-[[2-[(4-chlorophenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2825387.png)

![tert-Butyl 3-oxo-2,3,4,5,7,8-hexahydropyrazolo[3,4-d]azepine-6(1H)-carboxylate](/img/structure/B2825389.png)

![5-(2-Bicyclo[2.2.1]heptanyl)-1H-pyrazole-4-carboxylic acid](/img/structure/B2825391.png)

![2-((3-butyl-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)-N-(3-chloro-2-methylphenyl)acetamide](/img/structure/B2825399.png)